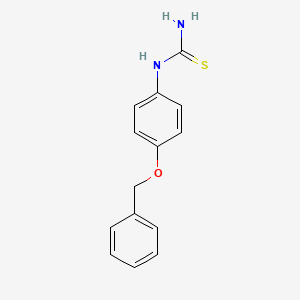

1-(4-Benzyloxyphenyl)-2-thiourea

Description

The exact mass of the compound 1-(4-Benzyloxyphenyl)-2-thiourea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Benzyloxyphenyl)-2-thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Benzyloxyphenyl)-2-thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-phenylmethoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS/c15-14(18)16-12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H3,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUKNBBQSFMNAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366181 | |

| Record name | N-[4-(Benzyloxy)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65069-53-6 | |

| Record name | N-[4-(Benzyloxy)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(Benzyloxy)phenyl]thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Biological Evaluation of 1-(4-Benzyloxyphenyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Benzyloxyphenyl)-2-thiourea, a derivative of thiourea, holds potential for investigation in drug discovery and development due to the diverse biological activities associated with the thiourea scaffold. This technical guide provides a comprehensive overview of the known physicochemical properties of 1-(4-Benzyloxyphenyl)-2-thiourea. It also outlines general experimental protocols for its synthesis and the determination of key physicochemical parameters. While specific biological data for this compound is limited in publicly available literature, this guide discusses the common biological targets of thiourea derivatives, such as enzymes and microbial organisms, and provides general methodologies for evaluating its potential biological activities.

Introduction

Thiourea derivatives are a class of organic compounds characterized by the presence of a thiourea moiety (S=C(NHR)2). These compounds have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and enzyme inhibitory properties. The biological activity of thiourea derivatives is often attributed to the presence of the sulfur and nitrogen atoms, which can act as hydrogen bond donors and acceptors, as well as chelate metal ions in the active sites of enzymes. The benzyloxyphenyl group in 1-(4-Benzyloxyphenyl)-2-thiourea may influence its lipophilicity and pharmacokinetic profile, potentially enhancing its biological activity and cell permeability.

Physicochemical Properties

A summary of the available physicochemical data for 1-(4-Benzyloxyphenyl)-2-thiourea is presented in Table 1. It is important to note that some of these values are predicted and may vary from experimentally determined data.

Table 1: Physicochemical Properties of 1-(4-Benzyloxyphenyl)-2-thiourea

| Property | Value | Source |

| IUPAC Name | N-(4-(benzyloxy)phenyl)thiourea | - |

| CAS Number | 65069-53-6 | [CymitQuimica] |

| Molecular Formula | C₁₄H₁₄N₂OS | [CymitQuimica] |

| Molecular Weight | 258.34 g/mol | [Parchem] |

| Melting Point | 195-197 °C | [Parchem] |

| LogP (predicted) | 2.92 | [ChemScene] |

| Appearance | Crystalline solid (typical for thioureas) | [CymitQuimica] |

| Solubility | Generally soluble in organic solvents, limited solubility in water | [CymitQuimica] |

Experimental Protocols

Synthesis of 1-(4-Benzyloxyphenyl)-2-thiourea

A common and effective method for the synthesis of N-monosubstituted thioureas involves the reaction of an amine with an isothiocyanate. For 1-(4-Benzyloxyphenyl)-2-thiourea, this would involve the reaction of 4-benzyloxyaniline with a source of thiocyanic acid or an equivalent reagent.

General Protocol:

-

Formation of Isothiocyanate (in situ): A common method involves the reaction of the corresponding amine with carbon disulfide in the presence of a base, followed by the addition of a carbodiimide. Alternatively, commercially available isothiocyanates can be used.

-

Reaction with Amine: 4-Benzyloxyaniline is dissolved in a suitable anhydrous solvent, such as acetone or dichloromethane.

-

To this solution, an equimolar amount of a suitable thiocarbonyl transfer reagent (e.g., benzoyl isothiocyanate followed by hydrolysis, or thiophosgene with appropriate precautions) is added dropwise at a controlled temperature, often at 0 °C or room temperature.

-

The reaction mixture is stirred for a specified period, typically ranging from a few hours to overnight, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated by filtration if it precipitates, or by evaporation of the solvent.

-

The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(4-Benzyloxyphenyl)-2-thiourea.

Diagram 1: General Synthesis Workflow

Caption: General workflow for the synthesis of 1-(4-Benzyloxyphenyl)-2-thiourea.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to elucidate the chemical structure. The spectra would be expected to show signals corresponding to the protons and carbons of the benzyloxyphenyl and thiourea moieties.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the thiourea group (around 3400-3200 cm⁻¹), C=S stretching (around 1300-1100 cm⁻¹), and C-O-C stretching of the benzyl ether (around 1250 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectral analysis should be performed to determine the molecular weight of the compound and to confirm its molecular formula.

-

Melting Point: The melting point should be determined using a calibrated apparatus and compared with the literature value. A sharp melting point range is indicative of high purity.

Solubility Determination

The aqueous solubility of 1-(4-Benzyloxyphenyl)-2-thiourea can be determined using the shake-flask method.

Protocol:

-

An excess amount of the solid compound is added to a known volume of purified water or a buffer of a specific pH in a sealed container.

-

The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

For poorly soluble compounds like 1-(4-Benzyloxyphenyl)-2-thiourea, pKa determination can be challenging. Methods such as UV-Vis spectrophotometry in co-solvent systems or potentiometric titrations with surfactants can be employed.

General Protocol (Spectrophotometric Method):

-

A series of buffer solutions with varying pH values are prepared.

-

A stock solution of the compound is prepared in a suitable organic co-solvent (e.g., methanol or DMSO).

-

A small aliquot of the stock solution is added to each buffer solution, and the UV-Vis spectrum is recorded.

-

The absorbance at a specific wavelength, where the protonated and deprotonated forms of the compound have different molar absorptivities, is plotted against the pH.

-

The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Potential Biological Activities and Evaluation Protocols

Enzyme Inhibition

Thiourea derivatives are known inhibitors of various enzymes, including urease and tyrosinase.

4.1.1. Urease Inhibition Assay

Principle: The assay measures the inhibition of urease-catalyzed hydrolysis of urea to ammonia. The amount of ammonia produced can be quantified using the indophenol method.

Protocol:

-

Prepare a solution of Jack bean urease in a suitable buffer.

-

Prepare various concentrations of 1-(4-Benzyloxyphenyl)-2-thiourea.

-

In a 96-well plate, add the urease solution, the test compound solution, and a urea solution.

-

Incubate the mixture at a specific temperature for a set time.

-

Stop the reaction and add the reagents for the indophenol reaction (phenol-nitroprusside and alkaline hypochlorite).

-

Measure the absorbance at a specific wavelength (e.g., 630 nm) to determine the amount of ammonia produced.

-

Calculate the percentage of inhibition and the IC₅₀ value.

Diagram 2: Urease Inhibition Assay Workflow

An In-Depth Technical Guide to 1-(4-Benzyloxyphenyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Benzyloxyphenyl)-2-thiourea, a molecule of interest in the field of medicinal chemistry. This document details its chemical identity, synthesis, and known biological activities, offering valuable information for researchers engaged in drug discovery and development.

Chemical Identity and Properties

CAS Number: 65069-53-6

IUPAC Name: 1-(4-(benzyloxy)phenyl)thiourea

Synonyms: N-(4-(Benzyloxy)phenyl)thiourea, (4-Benzyloxyphenyl)thiourea

| Property | Value |

| Molecular Formula | C₁₄H₁₄N₂OS |

| Molecular Weight | 258.34 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 198-200 °C |

| Solubility | Soluble in organic solvents such as DMSO and DMF |

Synthesis

The synthesis of 1-(4-Benzyloxyphenyl)-2-thiourea can be achieved through a straightforward and efficient two-step process, commencing with the preparation of the key intermediate, 4-(benzyloxy)aniline.

Experimental Protocol: Synthesis of 1-(4-Benzyloxyphenyl)-2-thiourea

Step 1: Synthesis of 4-(Benzyloxy)aniline

A common method for the synthesis of 4-(benzyloxy)aniline involves the benzylation of 4-aminophenol. In a typical procedure, 4-aminophenol is reacted with benzyl chloride in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone or ethanol. The reaction mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization.

Step 2: Synthesis of 1-(4-Benzyloxyphenyl)-2-thiourea

The final product is synthesized by the reaction of 4-(benzyloxy)aniline with an isothiocyanate source. A widely used method is the reaction with ammonium thiocyanate in the presence of an acid catalyst.

Detailed Methodology:

-

To a solution of 4-(benzyloxy)aniline (1 equivalent) in a suitable solvent such as ethanol or a mixture of water and ethanol, add a solution of ammonium thiocyanate (1.1 equivalents).

-

Acidify the mixture with a mineral acid, for instance, hydrochloric acid, and heat to reflux for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which typically induces the precipitation of the product.

-

Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol.

-

Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 1-(4-Benzyloxyphenyl)-2-thiourea.

Alternatively, the synthesis can be performed by reacting 4-(benzyloxy)aniline with benzoyl isothiocyanate, followed by hydrolysis of the resulting N-benzoylthiourea derivative.

Potential Biological Activities and Therapeutic Applications

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities. While specific studies on 1-(4-Benzyloxyphenyl)-2-thiourea are limited, the general activities of related compounds suggest its potential in several therapeutic areas.

Anticancer Activity

Numerous thiourea derivatives have demonstrated significant anticancer properties. The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For instance, certain N-aryl-N'-benzoylthiourea derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are important targets in cancer therapy.[1] The cytotoxic effects of some thiourea compounds are also attributed to the induction of apoptosis and the inhibition of pro-inflammatory cytokines like Interleukin-6 (IL-6).[2]

Antimicrobial Activity

The thiourea scaffold is present in various antimicrobial agents. The mechanism of action for some thiourea-based drugs involves the inhibition of essential microbial enzymes. For example, the thiourea drug isoxyl has been shown to inhibit oleic acid synthesis in Mycobacterium tuberculosis, a critical pathway for the bacterium's survival.[3] The antimicrobial spectrum of thiourea derivatives can be broad, encompassing both bacteria and fungi.[4][5]

Antioxidant Activity

Several thiourea derivatives have been reported to possess antioxidant properties.[6][7] Their ability to scavenge free radicals and reduce oxidative stress suggests potential applications in conditions where oxidative damage plays a pathological role.

Signaling Pathways and Mechanisms of Action

While specific signaling pathways modulated by 1-(4-Benzyloxyphenyl)-2-thiourea have not been elucidated, studies on structurally related compounds provide insights into potential mechanisms.

Inhibition of Tyrosine Kinases: As mentioned, EGFR and HER-2 are potential targets. Inhibition of these receptor tyrosine kinases would disrupt downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are pivotal for cell growth and proliferation.

Figure 1: Postulated inhibitory action of 1-(4-Benzyloxyphenyl)-2-thiourea on EGFR/HER-2 signaling.

Induction of Apoptosis: The pro-apoptotic activity of some thioureas suggests an interaction with the intrinsic or extrinsic apoptotic pathways. This could involve the modulation of Bcl-2 family proteins or the activation of caspases.

Figure 2: A simplified workflow of apoptosis induction potentially mediated by thiourea derivatives.

Future Directions

1-(4-Benzyloxyphenyl)-2-thiourea represents a promising scaffold for the development of novel therapeutic agents. Further research is warranted to:

-

Elucidate its specific biological targets and mechanisms of action.

-

Investigate its efficacy in various preclinical models of cancer, infectious diseases, and inflammatory conditions.

-

Explore structure-activity relationships by synthesizing and evaluating a library of related derivatives to optimize potency and selectivity.

This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of 1-(4-Benzyloxyphenyl)-2-thiourea. The provided information on its synthesis and potential biological activities is intended to facilitate further investigation into this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]

Spectroscopic Profiling of 1-(4-Benzyloxyphenyl)-2-thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-Benzyloxyphenyl)-2-thiourea. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a predictive dataset based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. The information herein is intended to serve as a valuable reference for researchers involved in the synthesis, characterization, and application of novel thiourea derivatives in drug discovery and development.

Chemical Structure

IUPAC Name: 1-(4-(benzyloxy)phenyl)thiourea Molecular Formula: C₁₄H₁₄N₂OS Molecular Weight: 258.34 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 1-(4-Benzyloxyphenyl)-2-thiourea. These predictions are derived from known spectral data of analogous compounds containing benzyloxy, phenyl, and thiourea functional groups.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.5 (broad s) | Singlet (broad) | 1H | NH |

| ~8.0 (broad s) | Singlet (broad) | 2H | NH₂ |

| ~7.45 - 7.30 | Multiplet | 5H | Phenyl-H (benzyl group) |

| ~7.25 | Doublet (J ≈ 8.5 Hz) | 2H | Ar-H (ortho to NHCSNH₂) |

| ~7.00 | Doublet (J ≈ 8.5 Hz) | 2H | Ar-H (ortho to OCH₂) |

| ~5.10 | Singlet | 2H | O-CH₂-Ph |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~182.0 | C=S |

| ~156.0 | Ar-C (para to NHCSNH₂) |

| ~137.5 | Quaternary Ar-C (benzyl group) |

| ~131.0 | Ar-C (ortho to OCH₂) |

| ~128.8 | Ar-CH (benzyl group) |

| ~128.2 | Ar-CH (benzyl group) |

| ~127.9 | Ar-CH (benzyl group) |

| ~125.0 | Ar-C (ipso to NHCSNH₂) |

| ~115.5 | Ar-CH (ortho to NHCSNH₂) |

| ~70.0 | O-CH₂-Ph |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (NH and NH₂) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching (CH₂) |

| ~1600 | Medium-Strong | Aromatic C=C stretching |

| ~1510 | Strong | N-H bending |

| ~1240 | Strong | C-O stretching (aryl ether) |

| ~1170 | Medium-Strong | C=S stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 258.08 | [M]⁺ (Molecular Ion) |

| 167.05 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 91.05 | [C₇H₇]⁺ (Benzyl cation) |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-Benzyloxyphenyl)-2-thiourea in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Use a standard single-pulse experiment with a 30-degree pulse width.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Employ a relaxation delay of 2 seconds and an acquisition time of 4 seconds.

-

Collect 16 scans for adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a relaxation delay of 2 seconds and an acquisition time of 1.5 seconds.

-

Collect a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the crystalline 1-(4-Benzyloxyphenyl)-2-thiourea directly onto the ATR crystal.

-

Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a background subtraction from the sample spectrum using the instrument's software.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, with an Electrospray Ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

-

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and major fragment ions. Calculate the elemental composition from the accurate mass measurement to confirm the molecular formula.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of 1-(4-Benzyloxyphenyl)-2-thiourea using the described spectroscopic techniques.

Caption: Workflow for Spectroscopic Structure Confirmation.

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(4-Benzyloxyphenyl)-2-thiourea

Disclaimer: This document provides a representative technical guide to the crystal structure analysis of 1-(4-Benzyloxyphenyl)-2-thiourea. As of the latest search, a specific, publicly available crystal structure determination for this exact compound has not been identified. The data and experimental protocols presented herein are a composite, drawing from established methodologies and published crystal structures of chemically analogous thiourea derivatives. This guide is intended for illustrative and educational purposes for researchers, scientists, and drug development professionals.

Introduction

Thiourea derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and materials science. Their broad spectrum of biological activities—including antibacterial, antifungal, antiviral, and anticancer properties—is often attributed to their unique structural features and ability to form various intermolecular interactions.[1][2][3] The 1-aryl-2-thiourea scaffold, in particular, serves as a key pharmacophore in the design of novel therapeutic agents.

The three-dimensional arrangement of atoms and molecules within a crystal lattice is crucial for understanding a compound's physicochemical properties, such as solubility, stability, and bioavailability. X-ray crystallography is the definitive method for elucidating this atomic-level architecture.[4][5] This guide provides a comprehensive overview of a plausible crystal structure for 1-(4-Benzyloxyphenyl)-2-thiourea and outlines the standard experimental procedures for its determination.

Crystallographic Data

The following tables summarize the hypothetical crystallographic data for 1-(4-Benzyloxyphenyl)-2-thiourea, based on typical values reported for similar N-aryl thiourea derivatives.[6][7][8]

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₄H₁₄N₂OS |

| Formula Weight | 258.34 |

| Temperature | 296(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.20 Å |

| b | 22.55 Å |

| c | 9.00 Å |

| α | 90° |

| β | 112.50° |

| γ | 90° |

| Volume | 1905.0 ų |

| Z | 4 |

| Density (calculated) | 1.350 Mg/m³ |

| Absorption Coefficient | 0.295 mm⁻¹ |

| F(000) | 816 |

| Crystal Size | 0.35 x 0.25 x 0.20 mm³ |

| Data Collection | |

| Theta range for data collection | 2.50 to 28.00° |

| Index ranges | -13<=h<=13, -23<=k<=29, -11<=l<=11 |

| Reflections collected | 15000 |

| Independent reflections | 4000 [R(int) = 0.025] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 4000 / 0 / 250 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.130 |

| R indices (all data) | R1 = 0.055, wR2 = 0.145 |

| Largest diff. peak and hole | 0.35 and -0.30 e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles (Hypothetical)

| Bond | Length (Å) | Angle | Degree (°) |

| S1=C7 | 1.680(2) | N1-C7-N2 | 117.0(2) |

| N1-C7 | 1.340(3) | C8-N1-C7 | 125.0(2) |

| N2-C7 | 1.335(3) | C1-N2-C7 | 128.0(2) |

| N2-C1 | 1.420(3) | C2-C1-O1 | 118.0(2) |

| O1-C4 | 1.370(3) | C4-O1-C14 | 117.5(2) |

| O1-C14 | 1.450(3) |

Experimental Protocols

The synthesis of the title compound can be achieved via a straightforward nucleophilic addition reaction.

-

Preparation of Isothiocyanate: Phenyl isothiocyanate is prepared by reacting aniline with carbon disulfide in the presence of a base, or through alternative established synthetic routes.

-

Synthesis of 4-Benzyloxylaniline: 4-Aminophenol is treated with benzyl chloride in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like acetone or DMF. The reaction mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization.

-

Final Condensation Reaction: An equimolar amount of 4-benzyloxyaniline is dissolved in a suitable solvent such as acetone or ethanol. To this solution, an equimolar amount of phenyl isothiocyanate is added dropwise with constant stirring. The reaction mixture is typically stirred at room temperature or gently heated for a few hours.[9] The resulting precipitate of 1-(4-Benzyloxyphenyl)-2-thiourea is collected by filtration, washed with cold solvent, and dried.

-

Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system, such as ethanol or a mixture of DMF and acetonitrile.[5]

The determination of the crystal structure involves the following key steps.[4][10][11]

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil.[12]

-

Data Collection: The crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS).[5] The crystal is cooled to a low temperature (e.g., 100 K or 296 K) to minimize thermal vibrations. The diffractometer rotates the crystal through a series of angles, and at each orientation, a diffraction pattern is recorded.[11]

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. This step involves indexing the reflections, integrating their intensities, and applying corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This initial model is then refined using full-matrix least-squares techniques against the experimental diffraction data.[4] In the final stages of refinement, hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The overall process, from obtaining the compound to finalizing the crystal structure, is depicted in the workflow diagram below.

Caption: Workflow for Crystal Structure Determination.

Thiourea derivatives have been investigated as inhibitors of various enzymes, including kinases, which are pivotal in many cellular signaling pathways implicated in cancer.[13] The diagram below illustrates a hypothetical pathway where a thiourea derivative inhibits a receptor tyrosine kinase (RTK), thereby blocking downstream signaling.

Caption: Hypothetical Inhibition of an RTK Signaling Pathway.

References

- 1. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. citedrive.com [citedrive.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]

- 9. ijcrt.org [ijcrt.org]

- 10. sciencevivid.com [sciencevivid.com]

- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. phys.libretexts.org [phys.libretexts.org]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

An In-depth Technical Guide on the Solubility of 1-(4-Benzyloxyphenyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

I. Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for 1-(4-Benzyloxyphenyl)-2-thiourea in a range of solvents. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and potential applications in drug development. Therefore, experimental determination of this data is essential. The following sections outline a detailed protocol for this purpose.

II. Experimental Protocol for Solubility Determination

The solubility of 1-(4-Benzyloxyphenyl)-2-thiourea can be accurately determined using the static gravimetric method. This method involves saturating a solvent with the solute at a constant temperature and then determining the mass of the dissolved solute.

A. Materials and Apparatus

-

1-(4-Benzyloxyphenyl)-2-thiourea (high purity)

-

A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), etc.)

-

Jacketed glass vessel or crystallizer

-

Thermostatic water bath with temperature control (±0.05 K)

-

Magnetic stirrer and stir bars

-

Analytical balance (±0.0001 g)

-

Syringes with membrane filters (e.g., 0.45 µm pore size)

-

Drying oven

-

Petri dishes or weighing bottles

B. Procedure

-

Sample Preparation: An excess amount of 1-(4-Benzyloxyphenyl)-2-thiourea is added to a known mass of the selected solvent in the jacketed glass vessel. This ensures that a saturated solution is formed.

-

Equilibration: The vessel is sealed to prevent solvent evaporation and placed in the thermostatic water bath set to the desired temperature. The solution is stirred continuously using a magnetic stirrer for a sufficient time to reach solid-liquid equilibrium. A period of 24 to 48 hours is typically recommended to ensure complete saturation.

-

Phase Separation: After equilibration, stirring is stopped, and the solution is allowed to stand undisturbed for at least 12 hours at the constant temperature to allow for the sedimentation of undissolved solid particles.

-

Sampling: A sample of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe (to the experimental temperature) fitted with a membrane filter. This prevents the precipitation of the solute during sampling.

-

Gravimetric Analysis: The collected sample is immediately transferred to a pre-weighed petri dish or weighing bottle. The exact mass of the wet sample is recorded.

-

Solvent Evaporation: The petri dish containing the sample is placed in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-70 °C) until a constant weight is achieved.

-

Data Calculation: The mass of the dried solute is determined. The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent ( g/100g ), molarity (mol/L), or mole fraction (χ).

The mole fraction solubility (χ) can be calculated using the following equation:

χ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ is the mass of the solute

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

This procedure should be repeated for each solvent and at each desired temperature to generate a comprehensive solubility profile.

III. Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the static gravimetric method.

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-(4-Benzyloxyphenyl)-2-thiourea

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive literature search did not yield specific experimental data on the thermal stability and decomposition of 1-(4-Benzyloxyphenyl)-2-thiourea. The following guide is constructed based on established principles and published data for analogous thiourea derivatives. The experimental protocols, data, and decomposition pathways presented are illustrative and intended to serve as a practical framework for future investigation of the target compound.

Introduction: Thermal Properties of Thiourea Derivatives

Thiourea derivatives are a class of organic compounds with significant applications in medicinal chemistry, materials science, and organic synthesis. Their thermal stability is a critical parameter influencing their shelf-life, processing conditions, and suitability for various applications. Generally, the thermal decomposition of thiourea and its derivatives is a complex process that can involve isomerization, desulfurization, and fragmentation, leading to the formation of various volatile and solid-state products.

Studies on analogous compounds indicate that the decomposition pathway is highly dependent on the molecular structure, particularly the nature of the substituents on the nitrogen atoms. For instance, the presence of aromatic or aliphatic groups can influence the stability of the molecule. While some studies suggest that compounds with a urea or selenourea group are generally more stable than those with a thiourea group, the nature of the substituent on the benzyl ring has been noted to have no significant effect on thermal stability in some diselenide analogues[1]. The thermal decomposition of thiourea itself begins at approximately 187.5 °C, with a maximum decomposition rate at 218.5 °C, yielding products such as carbon disulfide (CS₂), isothiocyanic acid (HNCS), and ammonia (NH₃)[2].

Illustrative Experimental Protocols

To investigate the thermal stability of 1-(4-Benzyloxyphenyl)-2-thiourea, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended. The following protocols are based on standard methodologies used for the analysis of similar organic compounds[3].

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges over which the compound decomposes and to quantify the associated mass loss.

-

Instrument: Perkin-Elmer TGA-7 thermobalance or equivalent.

-

Sample Preparation: A small sample (typically 3-5 mg) of finely ground 1-(4-Benzyloxyphenyl)-2-thiourea is placed in an alumina or platinum crucible.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen (99.999%) at a flow rate of 30 mL/min to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to an upper limit of 450-600 °C.

-

Heating Rate: A linear heating rate of 10 °C/min is typically employed.

-

Calibration: The instrument is calibrated for mass and temperature using standard reference materials.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.

-

Instrument: A calibrated DSC instrument.

-

Sample Preparation: A small sample (2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program: The sample is heated at a controlled rate, typically 10 °C/min, over a temperature range similar to that used in TGA.

-

Analysis: The heat flow to the sample is measured relative to the reference. Endothermic events (like melting) and exothermic events (like decomposition) are recorded as peaks in the DSC curve.

-

Data Presentation: Expected Thermal Analysis Results

The following tables summarize the kind of quantitative data that would be expected from the thermal analysis of 1-(4-Benzyloxyphenyl)-2-thiourea.

Table 1: Hypothetical TGA Data for 1-(4-Benzyloxyphenyl)-2-thiourea

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Residual Mass (%) |

| Stage 1 | 190 - 250 | 35 | 65 |

| Stage 2 | 250 - 380 | 45 | 20 |

| Stage 3 | 380 - 500 | 15 | 5 |

Table 2: Hypothetical DSC Data for 1-(4-Benzyloxyphenyl)-2-thiourea

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Melting | 165 | 170 | 110 (Endothermic) |

| Decomposition 1 | 195 | 230 | -250 (Exothermic) |

| Decomposition 2 | 260 | 310 | -400 (Exothermic) |

Visualizations: Workflow and Proposed Decomposition

Experimental Workflow

The logical flow of operations for characterizing the thermal properties of the compound is depicted below. This involves sample preparation followed by parallel analysis using TGA and DSC, and subsequent data interpretation.

Caption: Workflow for Thermal Analysis.

Plausible Decomposition Pathway

Based on the known fragmentation patterns of thiourea derivatives, a plausible decomposition pathway for 1-(4-Benzyloxyphenyl)-2-thiourea could be initiated by the cleavage of the C-N and C-S bonds. The benzyloxyphenyl moiety introduces additional potential fragmentation points, such as the benzylic C-O bond.

Caption: Plausible Decomposition Pathways.

Conclusion

While specific experimental data for 1-(4-Benzyloxyphenyl)-2-thiourea is not currently available in the public domain, this guide provides a comprehensive framework for its thermal analysis. Based on the behavior of similar thiourea derivatives, it is anticipated that the compound will undergo a multi-stage decomposition process upon heating. The initial steps likely involve melting followed by exothermic decomposition, potentially initiated by the cleavage of the thiourea backbone or the benzyloxy ether linkage. The detailed protocols and illustrative data presented herein offer a robust starting point for researchers to empirically determine the thermal stability and decomposition kinetics of this compound, which is essential for its safe handling, formulation, and application.

References

An In-depth Technical Guide on Purity and Quality Standards for 1-(4-Benzyloxyphenyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality standards for the non-proprietary compound 1-(4-Benzyloxyphenyl)-2-thiourea. As this compound is primarily used in research and development, there are no official pharmacopeial monographs. The standards outlined herein are based on common practices for high-purity research chemicals and are intended to ensure the reliability and reproducibility of scientific experiments.

Physicochemical Properties

A foundational aspect of quality control is the confirmation of the compound's basic physicochemical properties.

| Property | Value |

| Chemical Name | 1-(4-Benzyloxyphenyl)-2-thiourea |

| Synonyms | N-(4-Benzyloxyphenyl)thiourea, [4-(Benzyloxy)phenyl]thiourea |

| CAS Number | 65069-53-6 |

| Molecular Formula | C₁₄H₁₄N₂OS |

| Molecular Weight | 258.34 g/mol |

| Appearance | White to off-white crystalline powder or solid |

| Melting Point | Typically in the range of 195-197 °C |

| Solubility | Soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). |

Purity and Impurity Specifications

For research-grade 1-(4-Benzyloxyphenyl)-2-thiourea, a high level of purity is expected to ensure that observed biological or chemical effects are attributable to the compound itself. The following table summarizes typical acceptance criteria.

| Test | Acceptance Criteria |

| Assay (by HPLC) | ≥ 98.0% |

| Individual Impurity | ≤ 0.5% |

| Total Impurities | ≤ 2.0% |

| Loss on Drying | ≤ 0.5% |

| Residue on Ignition | ≤ 0.1% |

| Identity (IR, NMR, MS) | Conforms to the structure of 1-(4-Benzyloxyphenyl)-2-thiourea |

Potential Impurity Profile

The most probable impurities in 1-(4-Benzyloxyphenyl)-2-thiourea are derived from its synthesis, which typically involves the reaction of 4-benzyloxyaniline with a thiocyanate source.

-

Starting Materials:

-

4-Benzyloxyaniline

-

Unreacted thiocyanate salts (e.g., ammonium thiocyanate, potassium thiocyanate)

-

-

Side Products:

-

1,3-bis(4-Benzyloxyphenyl)thiourea: Formed by the reaction of 1-(4-benzyloxyphenyl)-2-thiourea with another molecule of 4-benzyloxyaniline.

-

Oxidation products: The thiourea moiety can be susceptible to oxidation.

-

-

Residual Solvents: Solvents used in the synthesis and purification (e.g., acetone, ethanol, ethyl acetate).

Analytical Methods and Experimental Protocols

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive quality control of 1-(4-Benzyloxyphenyl)-2-thiourea.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the primary method for determining the purity and assay of the compound. A reversed-phase method is typically employed.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient:

-

0-5 min: 50% B

-

5-25 min: 50% to 95% B

-

25-30 min: 95% B

-

30.1-35 min: 50% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 236 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound.

Experimental Protocol:

-

Instrumentation: A 300 MHz or higher NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of DMSO-d₆.

-

Data Acquisition: Acquire standard ¹H and ¹³C spectra.

Expected Chemical Shifts (Approximated):

-

¹H NMR (DMSO-d₆):

-

~9.7 ppm (s, 1H, NH)

-

~7.5-7.2 ppm (m, 7H, aromatic protons of benzyl group and two protons of the phenyl ring)

-

~7.0 ppm (d, 2H, aromatic protons of the phenyl ring)

-

~5.1 ppm (s, 2H, -O-CH₂-)

-

-

¹³C NMR (DMSO-d₆):

-

~181 ppm (C=S)

-

~156 ppm (C-O)

-

~137 ppm (quaternary carbon of benzyl group)

-

~131 ppm (quaternary carbon of phenyl group)

-

~128-127 ppm (aromatic CH of benzyl group)

-

~125 ppm (aromatic CH meta to -NH)

-

~115 ppm (aromatic CH ortho to -O)

-

~69 ppm (-O-CH₂-)

-

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound.

Experimental Protocol:

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative ion mode.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Analysis: Look for the protonated molecule [M+H]⁺ at m/z 259.09 or the deprotonated molecule [M-H]⁻ at m/z 257.08.

Visualizations

General Analytical Workflow

The following diagram illustrates the general workflow for the quality control of 1-(4-Benzyloxyphenyl)-2-thiourea.

Caption: General analytical workflow for quality control.

Logical Relationship of Quality Control Tests

This diagram shows the logical flow and interdependence of the quality control tests.

Caption: Decision logic for quality control testing.

The Rising Therapeutic Potential of Novel Thiourea Derivatives: A Technical Overview

For Immediate Release

In the dynamic landscape of drug discovery and development, the versatile scaffold of thiourea has emerged as a privileged structure, yielding a plethora of novel derivatives with significant and diverse biological activities. This technical guide delves into the core of recent advancements, presenting a comprehensive overview of the anticancer, antimicrobial, and enzyme inhibitory properties of these promising compounds. This paper is intended for researchers, scientists, and drug development professionals, providing a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Thiourea derivatives, characterized by the presence of a central thiocarbonyl group flanked by amino moieties, have demonstrated a remarkable capacity to interact with a wide range of biological targets. Their therapeutic potential spans across multiple domains, including oncology, infectious diseases, and the modulation of enzymatic activities crucial in various pathological conditions. Recent studies have highlighted their ability to inhibit cancer cell proliferation, combat microbial resistance, and regulate key enzymes with high efficacy.[1][2][3]

Broad-Spectrum Biological Activities

The pharmacological versatility of thiourea derivatives is extensive. Researchers have successfully synthesized and evaluated numerous analogs exhibiting potent activities, including:

-

Anticancer Activity: Thiourea derivatives have shown significant promise in oncology by targeting various mechanisms involved in cancer progression.[2] They have been reported to act as inhibitors of crucial enzymes like topoisomerase, protein tyrosine kinases, sirtuins, and carbonic anhydrase, thereby impeding cancer cell growth and propagation.[4][5][6] Studies have demonstrated their efficacy against a range of human cancer cell lines, including breast, lung, liver, and leukemia, with some compounds exhibiting IC50 values in the low micromolar and even nanomolar range.[2][7]

-

Antimicrobial Activity: The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Thiourea derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[1][8] Their mechanism of action can involve the inhibition of essential microbial enzymes like DNA gyrase and topoisomerase IV.[9] Minimum Inhibitory Concentration (MIC) values against various pathogenic bacteria and fungi have been reported, highlighting their potential to combat infectious diseases.[2]

-

Enzyme Inhibition: Beyond their anticancer and antimicrobial effects, thiourea derivatives are potent inhibitors of various other enzymes.[10][11][12] These include cholinesterases (AChE and BChE), tyrosinase, α-amylase, and α-glucosidase, suggesting their potential therapeutic applications in neurodegenerative diseases, pigmentation disorders, and diabetes.[13][14]

Quantitative Analysis of Biological Activity

To facilitate a comparative analysis of the efficacy of various novel thiourea derivatives, the following tables summarize the quantitative data from recent studies.

Table 1: Anticancer Activity of Novel Thiourea Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung Cancer) | 0.2 | [7] |

| bis-thiourea structure | Human Leukemia | 1.50 | [2] |

| Phosphonate thiourea derivatives | Pancreatic, Prostate, Breast Cancer | 3 - 14 | [2] |

| Aromatic derivatives from indole | Lung, Liver, Breast Cancer | < 20 (LC50) | [2] |

| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide | MDA-MB231, MDA-MB468, MCF7 (Breast Cancer) | 3.0, 4.6, 4.5 (GI50) | [7] |

| 1-aryl-3-(pyridin-2-yl) thiourea derivative (20) | MCF-7, SkBR3 (Breast Cancer) | 1.3, 0.7 | [7] |

| bis-benzo[d][1][4]dioxol-5-yl thiourea (36) | HepG2, HCT116, MCF7 | 2.4, 1.5, 4.5 | [7] |

| Benzothiazole thiourea derivatives (23a-d) | MCF-7, HeLa, HT-29, K-562, Neuro-2a | 0.39 - 200 | [15] |

| Compound 10e | HepG2, HUVECs | Potent (Qualitative) | [16] |

| Compounds 7a, 7b | MCF-7 | 10.17 ± 0.65, 11.59 ± 0.59 | [9] |

Table 2: Antimicrobial Activity of Novel Thiourea Derivatives

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 2 | E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae | 40 - 50 | [2] |

| Thiazole derivatives | S. aureus, E. faecalis, E. coli, P. aeruginosa | >1250 | [2] |

| Compounds 7a, 7b, 8 | Gram-positive and Gram-negative bacteria, A. flavus | 0.95 ± 0.22 - 3.25 ± 1.00 | [9] |

| TD4 | S. aureus, MRSA, S. epidermidis, E. faecalis | 2 - 16 | [17] |

Table 3: Enzyme Inhibitory Activity of Novel Thiourea Derivatives

| Compound/Derivative | Enzyme | IC50 / KI | Reference |

| Compound 3 | AChE, BChE | 50 µg/mL, 60 µg/mL | [10][12] |

| Compound 6 | Melanin B16, Mushroom Tyrosinase | 3.4 µM (Melanin B16) | [10] |

| Compound 2c | BChE | More active than galantamine | [14] |

| Compound 2h | BChE | ~3.5 times more active than galantamine | [14] |

| Compounds 2e, 2f | Tyrosinase | Best in series | [13][14] |

| Compound 2g | α-amylase, α-glucosidase | Best in series | [13][14] |

| Benzothiazole-thiourea hybrid (BT2) | Mushroom Tyrosinase | IC50 = 1.3431 ± 0.0254 µM, Ki = 2.8 µM | [18] |

| Chiral thiourea derivatives (5a–5c, 9b–9e) | hCA I, hCA II | KI = 3.4–73.6 µM (hCA I), 8.7–44.2 µM (hCA II) | [19] |

| Compound 8 | E. coli DNA Gyrase B, Topoisomerase IV | IC50 = 0.33 ± 1.25 µM, 19.72 ± 1.00 µM | [9] |

Key Signaling Pathways and Experimental Workflows

To visually elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.

Caption: Anticancer mechanisms of thiourea derivatives.

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Experimental Protocols

For the purpose of reproducibility and further investigation, detailed methodologies for key experiments are provided below.

In Vitro Anticancer Activity (MTT Assay)

-

Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The thiourea derivatives are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: Bacterial or fungal strains are grown on appropriate agar plates. A few colonies are transferred to sterile saline, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

-

Preparation of Compound Dilutions: The thiourea derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted two-fold in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and for 24-48 hours for fungi.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition Assays (General Protocol)

-

Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate buffer solution at optimal concentrations.

-

Inhibitor Preparation: The thiourea derivatives are dissolved in a suitable solvent and serially diluted to various concentrations.

-

Assay Procedure: The reaction is initiated by adding the substrate to a mixture of the enzyme and the inhibitor in a 96-well plate.

-

Incubation: The reaction mixture is incubated at a specific temperature for a defined period.

-

Measurement of Activity: The enzyme activity is determined by measuring the formation of the product or the depletion of the substrate using a spectrophotometer, fluorometer, or luminometer, depending on the nature of the assay.

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value is determined from the dose-response curve. Kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).

Conclusion and Future Directions

The compelling evidence from numerous studies underscores the significant potential of novel thiourea derivatives as a versatile scaffold for the development of new therapeutic agents. Their broad spectrum of biological activities, coupled with their synthetic accessibility, makes them an attractive area for further research. Future efforts should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies will be crucial in designing next-generation thiourea derivatives with improved therapeutic indices. Furthermore, in vivo studies are warranted to validate the promising in vitro results and to assess the safety and efficacy of these compounds in preclinical models. The continued exploration of this chemical space holds great promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biological Applications of Thiourea Derivatives: Detailed Review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors | MDPI [mdpi.com]

- 11. [PDF] Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors | Semantic Scholar [semanticscholar.org]

- 12. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. mjas.analis.com.my [mjas.analis.com.my]

- 16. Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 17. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. tandfonline.com [tandfonline.com]

The Rise of 1-Aryl-2-Thiourea Derivatives: A Comprehensive Guide for Medicinal Chemists

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

The 1-aryl-2-thiourea scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its synthetic accessibility and the ease with which its physicochemical properties can be modulated have made it a focal point for the development of novel therapeutic agents. This technical guide provides an in-depth review of the synthesis, biological evaluation, and structure-activity relationships of 1-aryl-2-thiourea derivatives, offering a valuable resource for professionals in drug discovery and development.

I. Synthetic Methodologies: Crafting the Core Scaffold

The synthesis of 1-aryl-2-thiourea derivatives is generally straightforward, with the most common and versatile method involving the reaction of an aryl isothiocyanate with a primary or secondary amine. This reaction is typically carried out in a suitable organic solvent, such as acetone or ethanol, and proceeds efficiently at room temperature or with gentle heating.[1]

An alternative popular method is the one-pot, three-component reaction of an aromatic amine, ammonium thiocyanate, and a benzoyl chloride derivative. This approach allows for the convenient synthesis of N-benzoyl-N'-arylthiourea compounds.[2]

Detailed Experimental Protocol: General Synthesis of 1-Aryl-3-Benzoylthiourea Derivatives

This protocol outlines a common method for the synthesis of 1-aryl-3-benzoylthiourea derivatives via a Schotten-Baumann reaction.[3]

Materials:

-

Benzoyl chloride analog (e.g., benzoyl chloride, 2-chlorobenzoyl chloride)

-

Allylthiourea or other appropriate thiourea starting material

-

Tetrahydrofuran (THF), anhydrous

-

Triethylamine (catalyst)

-

Saturated sodium carbonate solution

-

Methanol or Dimethyl sulfoxide (DMSO) for recrystallization

-

Water

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve allylthiourea (0.024 mol) and triethylamine (0.04 mol) in 30 mL of anhydrous THF.

-

In a separate dropping funnel, prepare a solution of the benzoyl chloride analog (0.02 mol) in 15 mL of anhydrous THF.

-

Add the benzoyl chloride solution dropwise to the stirred thiourea solution over approximately 30 minutes, maintaining the temperature in the ice bath.

-

After the addition is complete, remove the ice bath and reflux the reaction mixture for 4 hours.

-

Allow the mixture to cool to room temperature.

-

Filter the mixture using a Buchner funnel to remove any precipitate (e.g., triethylamine hydrochloride).

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain an oily product.

-

Solidify the product by adding a saturated solution of sodium carbonate and stirring.

-

Collect the solid product by filtration and wash with water.

-

Recrystallize the crude product from a suitable solvent system, such as hot methanol-water or DMSO-water, to yield the purified 1-aryl-3-benzoylthiourea derivative.[3]

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

II. A Spectrum of Biological Activities

1-Aryl-2-thiourea derivatives have been extensively investigated and have shown potent activity against a wide array of biological targets, leading to diverse therapeutic applications.

Anticancer Activity

A significant body of research has focused on the anticancer potential of these derivatives. They have been shown to exert cytotoxic effects against various cancer cell lines, including colon (HCT116), liver (HepG2), and breast (MCF-7) cancers.[4] The mechanisms underlying their anticancer activity are often multi-faceted, involving the inhibition of key signaling proteins such as Epidermal Growth Factor Receptor (EGFR) and other protein tyrosine kinases.[4][5]

Antimicrobial and Antiviral Activities

The thiourea motif is a key pharmacophore in a variety of antimicrobial agents. 1-Aryl-2-thiourea derivatives have demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6] Their mechanism of action can involve the inhibition of essential bacterial enzymes like DNA gyrase.[7] Furthermore, these compounds have been explored as antiviral agents, showing inhibitory effects against viruses such as the Hepatitis C virus (HCV).[8]

Detailed Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of thiourea derivatives against bacterial strains, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10]

Materials:

-

Test thiourea compounds

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

-

Triphenyl tetrazolium chloride (TTC) solution (0.2%) for viability indication (optional)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth only)

-

Solvent control (broth with the same concentration of solvent used to dissolve compounds)

Procedure:

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compounds in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL, with concentrations typically ranging from 256 µg/mL to 0.25 µg/mL.[9]

-

Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.

-

Include positive control wells (bacteria with a standard antibiotic), negative control wells (broth only), and solvent control wells.

-

Seal the plates and incubate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

(Optional) For clearer endpoint determination, add 10-20 µL of TTC solution to each well and incubate for an additional 1-2 hours. The absence of a color change (from colorless to red) indicates inhibition of growth.[9]

III. Key Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by 1-aryl-2-thiourea derivatives is crucial for rational drug design.

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, drives the proliferation and survival of cancer cells.[11] Small molecule tyrosine kinase inhibitors (TKIs) can block this signaling. Many 1-aryl-2-thiourea derivatives are thought to act as TKIs.[5] The process involves the binding of a ligand like EGF, leading to receptor dimerization and autophosphorylation. This activates downstream pathways such as the RAS-RAF-MAPK and PI3K-AKT pathways, which promote cell growth and survival.[12] Thiourea inhibitors compete with ATP for the binding site in the intracellular kinase domain, preventing phosphorylation and blocking the entire downstream cascade.[11][13]

Modulation of TLR1/2 and NF-κB Signaling

Toll-like receptors (TLRs) are crucial components of the innate immune system. The heterodimer TLR1/TLR2 recognizes bacterial lipopeptides, initiating a signaling cascade that leads to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[14][15] This pathway involves the recruitment of the adaptor protein MyD88, which in turn recruits and activates IRAK kinases.[16] This leads to the activation of the IKK complex, which phosphorylates the inhibitory protein IκBα.[17] Phosphorylated IκBα is then degraded, releasing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines.[18] Some thiourea derivatives have been identified as specific agonists of human TLR1/2, suggesting their potential use in cancer immunotherapy by activating an immune response.

IV. Quantitative Data Summary

The following tables summarize the biological activity of representative 1-aryl-2-thiourea derivatives from various studies.

Table 1: Anticancer Activity of 1-Aryl-2-Thiourea Derivatives

| Compound Type | Target Cell Line | IC50 (µM) | Reference |

| N¹,N³-disubstituted-thiosemicarbazone | HCT116 (Colon) | 1.11 | [4] |

| N¹,N³-disubstituted-thiosemicarbazone | HepG2 (Liver) | 1.74 | [4] |

| N¹,N³-disubstituted-thiosemicarbazone | MCF-7 (Breast) | 7.0 | [4] |

| m-bis-thiourea (3,5-diCF₃Ph) | HuCCA-1 (Cholangiocarcinoma) | 14.47 | [5] |

| p-bis-thiourea (3,5-diCF₃Ph) | HepG2 (Liver) | 21.67 | [5] |

| Mono-thiourea (3,5-diCF₃Ph) | MOLT-3 (Leukemia) | 5.07 | [5] |

| Silver (I) Complex of Thiourea T1 | HeLa (Cervical) | 2.5 µM | [19] |

| Gold (I) Complex of Thiourea T1 | A549 (Lung) | 1.5 µM | [19] |

Table 2: Antimicrobial Activity of 1-Aryl-2-Thiourea Derivatives

| Compound Type | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Thiourea Derivative TD4 | S. aureus (ATCC 29213) | 2 | [9] |

| Thiourea Derivative TD4 | MRSA (USA 300) | 2 | [9] |

| Thiourea Derivative TD4 | MRSA (ATCC 43300) | 8 | [9] |

| Thiourea Derivative TD4 | E. faecalis (ATCC 29212) | 4 | [9] |

| Thiadiazole-Thiourea Hybrid (7a) | S. aureus | 1.25 ± 0.15 | [6] |

| Thiadiazole-Thiourea Hybrid (7b) | B. subtilis | 0.95 ± 0.22 | [6] |

| Imidazole-Thiourea Hybrid (8) | E. coli | 2.15 ± 0.25 | [6] |

| Imidazole-Thiourea Hybrid (8) | A. flavus | 2.25 ± 0.55 | [6] |

Table 3: Antiviral Activity of 1-Aryl-2-Thiourea Derivatives

| Compound Type | Virus | EC50 (µM) | Reference |

| Thiourea with six-carbon alkyl linker | Hepatitis C Virus (HCV) | 0.047 | [8] |

V. Conclusion and Future Outlook

1-Aryl-2-thiourea derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their straightforward synthesis, coupled with a wide range of biological activities, makes them attractive candidates for further development. The ability to inhibit key cancer-related pathways like EGFR signaling, modulate the immune system through TLRs, and combat infectious diseases by targeting enzymes such as DNA gyrase highlights their therapeutic potential. Future research will likely focus on optimizing the potency and selectivity of these derivatives through structure-based drug design and exploring novel therapeutic applications. The continued investigation into their mechanisms of action will be paramount in translating these promising scaffolds into clinically successful drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]

- 9. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apec.org [apec.org]

- 11. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. commerce.bio-rad.com [commerce.bio-rad.com]

- 16. Figure 2 from TLR signaling pathways. | Semantic Scholar [semanticscholar.org]

- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 18. sinobiological.com [sinobiological.com]

- 19. mdpi.com [mdpi.com]

Methodological & Application

Synthesis protocol for 1-(4-Benzyloxyphenyl)-2-thiourea from 4-benzyloxyphenyl isothiocyanate

Introduction

This document provides a detailed protocol for the synthesis of 1-(4-Benzyloxyphenyl)-2-thiourea from its corresponding isothiocyanate, 4-benzyloxyphenyl isothiocyanate. Thiourea derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The described synthesis is a straightforward nucleophilic addition of ammonia to the isothiocyanate group, a robust and widely used method for the preparation of primary thioureas.[1][2] This protocol is intended for researchers and scientists in the fields of organic synthesis and medicinal chemistry.

Quantitative Data Summary

The following table summarizes the key parameters for the synthesis of 1-(4-Benzyloxyphenyl)-2-thiourea.

| Parameter | Value | Notes |

| Reactants | ||

| 4-Benzyloxyphenyl Isothiocyanate | 1.0 eq | Starting material. |

| Aqueous Ammonia (28-30%) | 5.0 - 10.0 eq | Reagent and nucleophile. Used in excess to ensure complete reaction. |

| Solvent | ||

| Ethanol (95%) | Approx. 10-15 mL per gram of isothiocyanate | A common solvent that facilitates the dissolution of the isothiocyanate and is miscible with aqueous ammonia. |

| Reaction Conditions | ||

| Temperature | Room Temperature to 40°C | The reaction is typically initiated at room temperature and may be gently heated to drive to completion. |

| Reaction Time | 2 - 4 hours | Monitored by Thin-Layer Chromatography (TLC). |

| Product Information | ||

| Product | 1-(4-Benzyloxyphenyl)-2-thiourea | |

| Expected Yield | 85 - 95% | Typical yields for this type of reaction are high. |

| Purification Method | Recrystallization from ethanol/water | Provides a crystalline solid product. |

Experimental Protocol

This protocol details the synthesis of 1-(4-Benzyloxyphenyl)-2-thiourea from 4-benzyloxyphenyl isothiocyanate.

Materials:

-

4-Benzyloxyphenyl isothiocyanate

-

Aqueous ammonia (28-30%)

-

Ethanol (95%)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (optional, for heating)

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-